Compound Description: This class of compounds, specifically a series of N-((3-benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted phenyl) benzamides, were investigated for their inhibitory activity on H+/K+-ATPase as potential antiulcer agents []. Quantitative Structure-Activity Relationship (QSAR) studies were conducted on 37 ligands, revealing that increasing Log D, Shadow_XZ and SC 2, while reducing Shadow_Z length, correlated with increased enzyme inhibition.
Compound Description: Imatinib is a well-known tyrosine kinase inhibitor used in leukemia treatment []. Its structure has been extensively studied, existing primarily as a piperazin-1-ium salt with various counterions. The freebase form of Imatinib exhibits an extended conformation and forms hydrogen-bonded chains through its amide, amine, and pyrimidine groups.
Compound Description: This compound, with a complex structure featuring multiple heterocycles, is a key component of specific pharmaceutical preparations [, ]. The invention focuses on the granular composition of this compound, aiming to achieve a specific ratio of its different forms (HCl Form 1, amorphous HCl, and amorphous free base) for optimal therapeutic efficacy.
N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and Sulfonamide Derivatives
Compound Description: This group of compounds represents novel derivatives of N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl)benzamide and corresponding sulfonamides []. Synthesized from 3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl) aniline, these compounds exhibited promising antimicrobial activities.
Compound Description: AP24534 is a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant, commonly found in drug-resistant chronic myeloid leukemia (CML) []. Its design features a carbon-carbon triple bond linker, crucial for bypassing the steric hindrance imposed by the Ile315 mutation.
Compound Description: AN-024 serves as a critical intermediate in the synthesis of Imatinib []. Its preparation involves a multistep synthesis starting from 4-methyl-2-nitro-aniline.
Compound Description: ABBV-075/Mivebresib is a potent, orally available bromodomain and extraterminal domain (BET) family bromodomain inhibitor []. Its development focused on achieving a bidentate interaction with a critical asparagine residue within the BET bromodomain.
Compound Description: Ponatinib, a potent BCR-ABL kinase inhibitor, exists in various salt forms, including its hydrobromide salt (Ponatinib Hydrobromide) []. This compound demonstrates potent therapeutic activity in treating chronic myeloid leukemia, even in cases with the T315I mutation.
Compound Description: This compound is a potent dual inhibitor of discoidin domain receptors 1 and 2 (DDR1 and DDR2), which are promising targets for anti-inflammatory drugs [].
Compound Description: Nilotinib, a potent tyrosine kinase inhibitor, exists in various crystalline and amorphous forms, including its hydrochloride salt [, , , , , , ]. Specifically, the nanosize weakly crystalline modification of Nilotinib hydrochloride monohydrate exhibits enhanced solubility compared to the existing modification A []. This improved solubility translates to faster absorption and higher bioavailability.
Compound Description: This compound is explored for its potential in treating various conditions, including undifferentiated thyroid carcinoma and seminomas [, , ]. It acts as a PDGF receptor tyrosine kinase inhibitor and shows promise in treating hypertension and hypertension-induced diseases when combined with antihypertensive agents []. It's also investigated for treating AngII-mediated diseases [].
Compound Description: This series of pyrimidine derivatives, synthesized from 2-nitrobenzaldehyde, ethyl acetoacetate, and urea, demonstrate significant biological potential, particularly as antibacterial agents against various Gram-positive and Gram-negative bacteria and fungi []. They also exhibit potential in vitro against the human breast cancer cell line (MCF-7).
Compound Description: These polymers, synthesized using a diamine monomer with an indole unit, exhibit excellent solubility in organic solvents and form flexible, strong films []. They demonstrate good thermal stability, with glass transition temperatures ranging from 223–264°C and 10% weight loss at 372°C in nitrogen.
Compound Description: AKE-72 is a potent pan-BCR-ABL inhibitor, including the imatinib-resistant T315I mutant []. Designed based on a previously reported indazole, AKE-72 exhibits exceptional potency against both wild-type and mutated BCR-ABL.
N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide Hybrid Ring System
Compound Description: This novel hybrid ring system, comprising thiazole and oxadiazole rings, displays significant antibacterial activities []. Developed through a two-step strategy involving the cyclization of hydrazide derivatives, these compounds exhibit moderate to significant antioxidant activities.
Compound Description: These derivatives serve as novel intermediates in Imatinib synthesis []. Their preparation offers a cost-effective and efficient alternative to traditional methods, utilizing readily available starting materials and a simplified synthetic route.
Compound Description: This coordination polymer is formed by reacting copper(II) dichloride with a ligand containing carbamate, benzothiazole, triazole, and pyridine moieties []. This complex highlights the ability of copper(II) to coordinate with multiple nitrogen-containing heterocycles.
Compound Description: In this compound, the piperazine ring adopts a chair conformation, and weak intermolecular C—H⋯π interactions influence its crystal structure [].
Compound Description: This complex molecule, characterized by a central eight-membered ring deviating from the ideal boat conformation, forms a three-dimensional network in its crystal structure through C(ar)—H⋯O hydrogen bonds [].
Compound Description: This compound forms various molecular salts, including (D)-tartrate, (L)-tartrate, succinate, and malonate, showing potential for treating tumors [, ]. These salts offer improved solubility and bioavailability compared to the parent compound.
Compound Description: PSNCBAM-1 is an allosteric antagonist of the cannabinoid CB1 receptor []. It exhibits a unique mechanism of action, modulating CB1 receptor signaling by binding to an allosteric site.
Compound Description: This compound, synthesized via desoxychlorination and subsequent reaction with 2-(2-hydroxyethyl)isoindoline-1,3-dione, represents a novel substance class characterized by two double-bonded nitrogen atoms to a central sulfur atom [, ].
Compound Description: [3H]-JNJ-GluN2B-5 is a highly selective radioligand for GluN2B-containing NMDA receptors []. Its high affinity and selectivity make it a valuable tool for studying the anatomical distribution and function of GluN2B receptors in the brain.
Compound Description: CHMFL-ABL/KIT-155 is a potent type II ABL/c-KIT dual kinase inhibitor with a unique hinge-binding mode []. It exhibits strong antiproliferative activity against CML and GISTs cancer cell lines.
Compound Description: This compound, synthesized via a microwave-assisted reaction, features a pyrazolo[3,4-b]pyridine system with intermolecular hydrogen bonds influencing its crystal packing [].
Compound Description: This class of compounds is synthesized via the reaction of N-(4-oxocyclohexa-2,5-diene-1-ylidene)arylsulfonamides with N-chloramides []. Their reactivity with hydrogen halides and thiocyanate ions is governed by steric factors.
Source and Classification
The compound is classified under small molecules and has been studied for its potential therapeutic applications, particularly in medicinal chemistry. Its structure suggests possible interactions with biological targets, making it a subject of interest in drug discovery and development.
Synthesis Analysis
The synthesis of 3-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide typically involves several steps, including:
Formation of the Pyridazine Ring: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.
Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions.
Methylation: Methylation of the amine group may be performed using methylating agents such as methyl iodide or dimethyl sulfate.
Coupling with Benzamide: The final step involves coupling the synthesized intermediate with benzamide, often facilitated by coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide under suitable conditions to promote amide bond formation.
These steps require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product.
Molecular Structure Analysis
The molecular formula for 3-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide is C_{18}H_{20}N_{4}O. The structure can be analyzed as follows:
Core Structure: The compound consists of a benzamide core linked to a phenyl group that is further substituted with a morpholinopyridazine moiety.
Functional Groups: It contains an amide group (–C(=O)N–), which is crucial for its biological activity, alongside aromatic rings that enhance hydrophobic interactions.
Stereochemistry: The spatial arrangement of atoms in the molecule may influence its interaction with biological targets, although specific stereochemical configurations need to be determined through experimental methods such as X-ray crystallography or NMR spectroscopy.
Chemical Reactions Analysis
3-Methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially yielding carboxylic acids or N-oxide derivatives.
Reduction: Reduction reactions may be performed using lithium aluminum hydride or sodium borohydride, which could convert the amide into amines or alcohols.
Substitution Reactions: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings, depending on the reagents used.
These reactions are essential for modifying the compound's structure to enhance its pharmacological properties.
Mechanism of Action
The mechanism of action for 3-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide remains an area of active research. Preliminary studies suggest that it may interact with specific biological targets such as enzymes or receptors involved in cellular signaling pathways. Understanding these interactions is crucial for elucidating its potential therapeutic effects and optimizing its design for better efficacy.
Potential Biological Targets
Kinases: It may inhibit specific kinases involved in cancer progression.
Receptors: The compound could modulate receptor activity related to neurotransmission or cell proliferation.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide include:
Molecular Weight: Approximately 304.38 g/mol.
Solubility: Solubility in organic solvents like dimethyl sulfoxide and limited solubility in water.
Melting Point: Not specifically reported but can be determined experimentally.
These properties influence its formulation and application in various scientific fields.
Applications
The scientific applications of 3-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide are diverse:
Medicinal Chemistry: Investigated for potential therapeutic effects against various diseases, particularly cancer.
Biological Research: Used to study drug-receptor interactions and cellular mechanisms.
Industrial Applications: May serve as an intermediate in synthesizing other complex organic molecules.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.